2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid 2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1396965-13-1
VCID: VC6010254
InChI: InChI=1S/C13H18N2O3S/c1-2-9-3-5-10(6-4-9)15-12(16)8-19-7-11(14)13(17)18/h3-6,11H,2,7-8,14H2,1H3,(H,15,16)(H,17,18)
SMILES: CCC1=CC=C(C=C1)NC(=O)CSCC(C(=O)O)N
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36

2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid

CAS No.: 1396965-13-1

Cat. No.: VC6010254

Molecular Formula: C13H18N2O3S

Molecular Weight: 282.36

* For research use only. Not for human or veterinary use.

2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid - 1396965-13-1

Specification

CAS No. 1396965-13-1
Molecular Formula C13H18N2O3S
Molecular Weight 282.36
IUPAC Name 2-amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylpropanoic acid
Standard InChI InChI=1S/C13H18N2O3S/c1-2-9-3-5-10(6-4-9)15-12(16)8-19-7-11(14)13(17)18/h3-6,11H,2,7-8,14H2,1H3,(H,15,16)(H,17,18)
Standard InChI Key PTAMJKMIRUPLCW-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CSCC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylpropanoic acid, reflects its three primary functional groups:

  • A central propanoic acid backbone (CH2CH(NH2)COOH\text{CH}_2\text{CH}(\text{NH}_2)\text{COOH}) providing zwitterionic properties.

  • A sulfanylthioether linkage (S-\text{S}-) at the β-position, enhancing nucleophilic reactivity.

  • A 4-ethylphenylcarbamoyl substituent (NHCOC6H4C2H5\text{NHCOC}_6\text{H}_4\text{C}_2\text{H}_5) contributing hydrophobic and aromatic interactions.

The stereochemistry of the amino group (L- or D-configuration) remains unspecified in available literature, necessitating further chiral analysis.

Spectroscopic and Computational Data

Key identifiers include:

  • SMILES: CCC1=CC=C(C=C1)NC(=O)CSCC(C(=O)O)N

  • InChIKey: PTAMJKMIRUPLCW-UHFFFAOYSA-N

  • XLogP3-AA: Estimated at 1.2–1.5, indicating moderate lipophilicity.

PropertyValue
Molecular FormulaC13H18N2O3S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight282.36 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds7

Table 1: Key physicochemical properties of 2-amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid.

Synthesis and Optimization

Reaction Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step sequence:

  • Thioether Formation: Reaction of cysteine derivatives with 2-chloro-N-(4-ethylphenyl)acetamide under basic conditions to install the sulfanyl group.

  • Carbamoylation: Introduction of the 4-ethylphenylcarbamoyl moiety via carbodiimide-mediated coupling.

  • Purification: Chromatographic methods (e.g., reverse-phase HPLC) to isolate the target compound .

Yield optimization requires careful control of reaction parameters:

  • Temperature: 0–5°C for thioether formation to minimize disulfide byproducts.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance carbamoylation efficiency.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation reactions .

Analytical Characterization

Purity assessment typically employs:

  • HPLC-MS: Retention time ~8.2 min (C18 column, acetonitrile/water gradient).

  • NMR: Distinct signals at δ 1.2 ppm (ethyl triplet), δ 6.8–7.2 ppm (aromatic protons), and δ 3.4 ppm (sulfanyl methylene).

Physicochemical and Stability Profiles

Solubility and Partitioning

Experimental solubility data are scarce, but computational models predict:

  • Aqueous Solubility: 0.5–1.2 mg/mL at pH 7.4, influenced by the ionizable carboxyl and amino groups.

  • LogD (pH 7.4): 0.8–1.1, suggesting moderate membrane permeability.

Stability Considerations

  • Thermal Stability: Decomposition above 150°C, with TGA showing 5% mass loss at 120°C.

  • Photolytic Degradation: Susceptible to UV-induced radical formation at the sulfanyl group, necessitating storage in amber glass .

Research Gaps and Future Directions

Unresolved Questions

  • Stereochemical Impact: The effect of amino acid chirality on biological activity remains unstudied.

  • In Vivo Toxicity: No pharmacokinetic or acute toxicity data are available.

  • Solubility Optimization: Prodrug strategies (e.g., esterification) could improve bioavailability.

Recommendations

  • High-Throughput Screening: Evaluate inhibitory activity against kinase and protease libraries.

  • Structural Analog Synthesis: Replace the 4-ethyl group with halogens or heterocycles to modulate electronic properties .

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